molecular formula C13H14N2O3 B2420219 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 721418-41-3

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2420219
CAS No.: 721418-41-3
M. Wt: 246.266
InChI Key: OWSDLAPHEMKEAS-UHFFFAOYSA-N
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Description

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.27 g/mol . This compound is known for its unique structure, which includes a phthalazine ring system substituted with a butyl group and a carboxylic acid functional group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to its observed biological activities .

Comparison with Similar Compounds

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-butyl-4-oxophthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-3-8-15-12(16)10-7-5-4-6-9(10)11(14-15)13(17)18/h4-7H,2-3,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSDLAPHEMKEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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